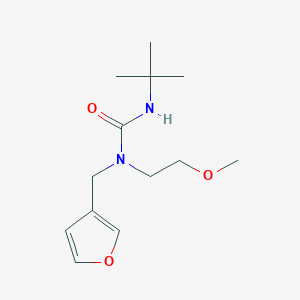

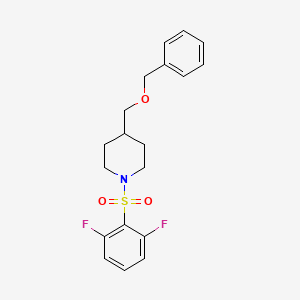

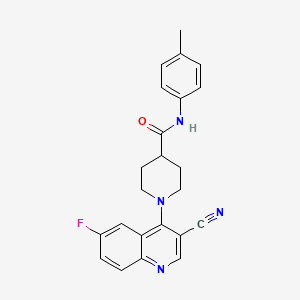

![molecular formula C17H17ClN6O B2753782 1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 393845-45-9](/img/structure/B2753782.png)

1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpiperidines . It is also known as AZD5363 and is an orally bioavailable, potent inhibitor of Akt kinases . It has been used in experiments such as the PKB alpha in complex with AZD5363 .

Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, one study described the wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt, which led to the discovery of AZD5363 .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, X-ray crystallographic analysis suggested that it exhibited productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. In one study, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1 H -pyrazol-1-yl)-4- (4-chlorophenyl)-7 H -pyrazolo [3,4- d ]pyrimidin derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various studies. For instance, the elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Antagonistic Properties

This compound has been studied for its potent and selective antagonistic properties against the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, the compound's interaction with the receptor was explored, revealing insights into the steric binding interactions and the role of its structural conformers in receptor affinity. This research contributes to the development of pharmacophore models for cannabinoid receptor ligands, offering a foundation for designing receptor-specific drugs (Shim et al., 2002).

Anticancer and Anti-inflammatory Applications

A study on novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents. Through the synthesis of a series of derivatives, including the subject compound, their biological activities were evaluated, showing promising results in cytotoxicity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

Another research focus has been on the synthesis of pyrazole derivatives with potential antimicrobial and anticancer activities. By synthesizing and characterizing novel compounds, including the one , their in vitro activities were assessed, revealing that some derivatives exhibited higher anticancer activity than reference drugs, along with significant antimicrobial properties (Hafez et al., 2016).

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of novel pyrazole carboxamide derivatives. This includes studies on their synthesis routes, crystal structure analysis, and the exploration of their potential biological activities, further enriching the chemical knowledge and potential applications of such compounds (Lv et al., 2013).

Wirkmechanismus

Target of Action

The primary target of this compound is the Akt kinases . Akt kinases are a group of serine/threonine-specific protein kinases that play a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt, preventing ATP from binding and thus inhibiting the kinase activity of Akt . This leads to a decrease in the phosphorylation of Akt and its downstream targets .

Biochemical Pathways

The inhibition of Akt phosphorylation affects several biochemical pathways. Akt is involved in the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival . By inhibiting Akt, this compound can disrupt these processes, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .

Result of Action

The result of the compound’s action is the inhibition of tumor growth in a breast cancer xenograft model . This is achieved through the knockdown of phosphorylation of Akt and downstream biomarkers, disrupting the cellular processes that these proteins regulate .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound 1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Cellular Effects

In cellular processes, this compound has shown to inhibit tumor growth in a breast cancer xenograft model . This indicates its potential influence on cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .

Eigenschaften

IUPAC Name |

1-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O/c18-12-1-3-13(4-2-12)24-17-14(9-22-24)16(20-10-21-17)23-7-5-11(6-8-23)15(19)25/h1-4,9-11H,5-8H2,(H2,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLXXUDFONLSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

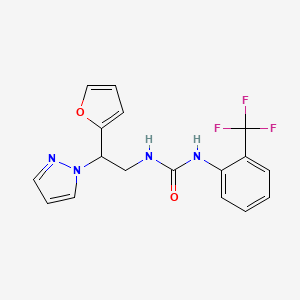

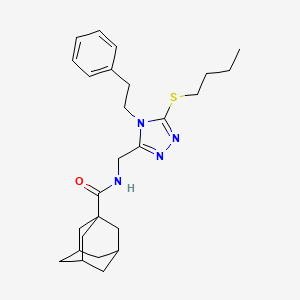

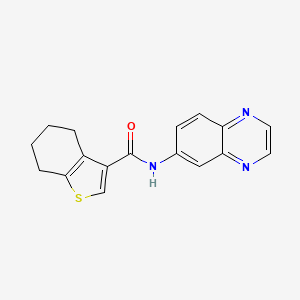

![N-(2-chlorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2753701.png)

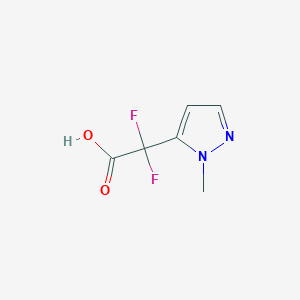

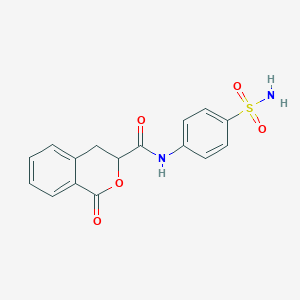

![Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2753707.png)

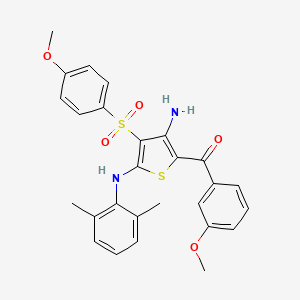

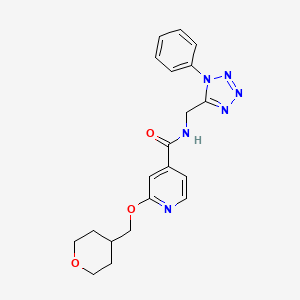

![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2753714.png)